N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine
Description
N-[1-[5-(Trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and an ethyl linker connecting the pyridine to the cyclopropanamine moiety. The (R)-enantiomer of this compound is commercially available for research purposes, with pricing reflecting its specialized synthesis .
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13F3N2/c1-7(16-9-3-4-9)10-5-2-8(6-15-10)11(12,13)14/h2,5-7,9,16H,3-4H2,1H3 |
InChI Key |
UIQDBROPCRKVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes the structural and physicochemical distinctions between the target compound and its closest analogs:
Key Observations:
- Trifluoromethyl vs. Chloro Substitution : The target compound’s 5-CF₃ group enhances lipophilicity and metabolic stability compared to the 3-Cl substituent in the analog from . Chlorine’s electronegativity may reduce membrane permeability but improve target binding in polar active sites .
- Ethyl Linker vs.
- Pyridine vs.
Commercial and Research Availability
Biological Activity
N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine (CAS Number: 2774612-91-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C11H13F3N2
- Molecular Weight : 232.23 g/mol
- CAS Number : 2774612-91-6
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Preliminary studies suggest that this compound may modulate the PI3K-Akt-mTOR signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival.
Key Findings:
- Inhibition of PI3K : The compound has shown potential in inhibiting PI3K activity, particularly in cancer cell lines expressing mutant types of PI3K, leading to reduced cell proliferation and increased apoptosis at specific concentrations .
- Reactive Oxygen Species (ROS) Production : The compound has been observed to stimulate ROS production, which can induce oxidative stress in cells, further contributing to its anti-cancer properties .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on available research:
| Compound | Target | EC50 (μM) | Comments |
|---|---|---|---|
| This compound | PI3K | 0.064 | Inhibits PI3K with moderate selectivity |
| This compound | HepG2 Cells | >40 | Low cytotoxicity observed |
| This compound | P. falciparum | 0.023 | Effective against malaria parasite |
Case Study 1: Cancer Cell Lines
A study investigating the effects of this compound on MCF7 breast cancer cells demonstrated that the compound inhibited cell growth by interfering with the PI3K-Akt-mTOR signaling pathway. The study reported significant reductions in cell viability at concentrations ranging from 125 to 250 nM, indicating a strong potential for therapeutic application in cancer treatment .
Case Study 2: Antiparasitic Activity
Another study focused on the antiparasitic properties of the compound against Plasmodium falciparum, the causative agent of malaria. The results indicated an EC50 value of 0.023 μM, showcasing its potency against the parasite and suggesting a viable route for further development as an antimalarial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
